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Compound of Interest

Compound Name: 5-lodo-6-methylpyrimidin-4-ol

Cat. No.: B189614

A detailed guide for researchers, scientists, and drug development professionals on the
spectroscopic characteristics of 5-iodo-, 5-bromo-, and 5-chloro-6-methylpyrimidin-4-ol,
complete with experimental protocols and comparative data.

This guide provides an objective spectroscopic comparison of three halogenated pyrimidinol
derivatives: 5-iodo-6-methylpyrimidin-4-ol, 5-bromo-6-methylpyrimidin-4-ol, and 5-chloro-6-
methylpyrimidin-4-ol. These compounds are of interest as potential scaffolds and building
blocks in medicinal chemistry and materials science. Understanding their distinct spectroscopic
signatures is crucial for their identification, characterization, and the analysis of their
downstream applications. This document summarizes available quantitative data, outlines
detailed experimental methodologies for their analysis, and visualizes key concepts and
workflows.

Physicochemical and Mass Spectrometry Data

The substitution of different halogens at the 5-position of the 6-methylpyrimidin-4-ol core
significantly influences the molecular weight and mass spectrometric fragmentation patterns of
these molecules. The following table summarizes their key physical properties and mass
spectrometry data.
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5-iodo-6- 5-bromo-6- 5-chloro-6-
Property methylpyrimidin-4-  methylpyrimidin-4-  methylpyrimidin-4-
ol ol ol
Molecular Formula C5H5IN20 C5H5BrN20 C5H5CIN20
Molecular Weight 236.01 g/mol 189.01 g/mol 144.56 g/mol
Monoisotopic Mass 235.94 g/mol 187.96 g/mol 144.01 g/mol
Melting Point 238-239 °C[1] Not available Not available

Molecular lon (M+):

Mass Spectrum (m/z) Data not available Data not available 144[2]

It is important to note the presence of isotopic patterns in the mass spectra of the bromo and
chloro derivatives due to the natural abundance of 79Br/81Br and 35CI/37Cl isotopes, which
can aid in their identification.

Spectroscopic Data Comparison

A comprehensive comparison of the spectroscopic data is essential for distinguishing between
these closely related compounds. Due to the limited availability of complete experimental data
for all three compounds in publicly accessible databases, the following tables include available
data and expected trends based on the analysis of similar structures.

1H NMR Spectroscopy

] ] 5-iodo-6- 5-bromo-6- 5-chloro-6-
Chemical Shift (9, o L L
) methylpyrimidin-4-  methylpyrimidin-4-  methylpyrimidin-4-
m
S ol (Predicted) ol (Predicted) ol (Predicted)
H2 (pyrimidinyl) ~8.0-8.2 ~8.1-8.3 ~8.2-8.4
CH3 ~2.3-2.5 ~2.4-2.6 ~2.5-2.7
NH/OH (broad) ~11-13 ~11-13 ~11-13
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Note: Predicted values are based on general principles of NMR spectroscopy. The
electronegativity of the halogen is expected to have a minor deshielding effect on the
pyrimidine ring protons, with the H2 proton of the chloro-derivative predicted to be the most
downfield.

13C NMR Spectroscopy

. . 5-iodo-6- 5-bromo-6- 5-chloro-6-
Chemical Shift (5, o o o
| methylpyrimidin-4-  methylpyrimidin-4-  methylpyrimidin-4-
m
S ol (Predicted) ol (Predicted) ol (Predicted)
C4 (C-0) ~160-165 ~160-165 ~160-165
C6 (C-CH3) ~150-155 ~152-157 ~154-159
Cc2 ~145-150 ~147-152 ~149-154
C5 (C-X) ~90-95 ~100-105 ~115-120
CH3 ~15-20 ~16-21 ~17-22

Note: The carbon directly attached to the halogen (C5) is expected to show the most significant
variation in chemical shift, influenced by the heavy atom effect of iodine and the
electronegativity of bromine and chlorine.

IR Spectroscopy

5-iodo-6- 5-bromo-6- 5-chloro-6-
Wavenumber L L L
( 1 methylpyrimidin-4-  methylpyrimidin-4-  methylpyrimidin-4-
cm-

ol (Predicted) ol ol (Predicted)
N-H/O-H stretch 3200-3400 (broad) 3200-3400 (broad) 3200-3400 (broad)
C-H stretch (methyl) ~2950-3000 ~2950-3000 ~2950-3000
C=0 stretch (amide) ~1650-1680 ~1650-1680 ~1650-1680
C=C/C=N stretch ~1550-1650 ~1550-1650 ~1550-1650
C-X stretch ~500-600 ~600-700 ~700-800
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Note: The most distinguishable feature in the IR spectra would be the C-X (carbon-halogen)
stretching vibration, which appears in the fingerprint region and is dependent on the mass of
the halogen atom.

UV-Vis Spectroscopy

5-iodo-6- 5-bromo-6- 5-chloro-6-
Amax (nm) methylpyrimidin-4-  methylpyrimidin-4-  methylpyrimidin-4-
ol (Predicted) ol (Predicted) ol (Predicted)
m—T ~260-280 ~255-275 ~250-270
n-m ~300-320 ~295-315 ~290-310

Note: The position of the absorption maxima is influenced by the electronic effects of the
halogen substituent. A slight bathochromic (red) shift is expected with increasing atomic
number of the halogen.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 5-halo-6-
methylpyrimidin-4-ols.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDCls). Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).

 Instrumentation: A 400 MHz or higher field NMR spectrometer.
e H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Typical spectral width: -2 to 14 ppm.

o Number of scans: 16-64, depending on sample concentration.
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o Relaxation delay: 1-5 seconds.

13C NMR Acquisition:

[e]

Acquire a proton-decoupled carbon spectrum.

o

Typical spectral width: -10 to 220 ppm.

[¢]

Number of scans: 1024-4096, due to the low natural abundance of 13C.

[¢]

Relaxation delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs).

. Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR)
technique by placing a small amount of the powder directly on the ATR crystal. Alternatively,
prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing
it into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition:

o Scan range: 4000-400 cm™1.

o Resolution: 4 cm™1.

o Number of scans: 16-32.

Data Processing: Perform a background scan of the empty sample holder and subtract it
from the sample spectrum.

. Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1074 to 10=> M) in a
UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
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Instrumentation: A dual-beam UV-Vis spectrophotometer.
Acquisition:
o Scan range: 200-800 nm.

o Use a matched pair of quartz cuvettes, with one containing the pure solvent as a
reference.

Data Processing: The instrument software will automatically subtract the solvent baseline
and plot absorbance versus wavelength. Identify the wavelength of maximum absorbance
(Amax).

. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

Acquisition (ESI-MS):

o Infuse the sample solution directly into the ESI source.
o Acquire data in both positive and negative ion modes.
o Mass range: m/z 50-500.

Acquisition (EI-MS):

o Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-
MS).

o Electron energy: 70 eV.

o Mass range: m/z 35-500.
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+ Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Visualizing Concepts and Workflows

To aid in the understanding of the analytical process and the chemical nature of these
compounds, the following diagrams are provided.

Tautomeric
Equilibrium
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Caption: Tautomeric equilibrium of 5-halo-6-methylpyrimidin-4-ols.

These pyrimidinol derivatives can exist in equilibrium with their pyrimidinone tautomers. This
equilibrium can be influenced by the solvent and pH, which may affect the appearance of the
spectroscopic data, particularly in NMR and UV-Vis spectroscopy.
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Caption: Workflow for comparative spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic comparison of 5-iodo-, 5-
bromo-, and 5-chloro-6-methylpyrimidin-4-ol. While a complete experimental dataset for all
three compounds is not yet available in the public domain, the provided data and predictive
trends offer a valuable starting point for researchers in the field. Further experimental work is
encouraged to fill the existing data gaps and provide a more comprehensive understanding of
these versatile chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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